The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mediates the rate-limiting step in cholesterol synthesis, converting HMG-CoA to mevalonate. 3-hydroxy-3-Methylglutaric anhydride is a precursor that is used in the synthesis of HMG-CoA. It has also been used in the synthesis of 3-alkyl-3-hydroxyglutaric acids that act as inhibitors of HMG-CoA reductase.
3-Hydroxy-3-methylglutaric anhydride
CAS No.: 34695-32-4
Cat. No.: VC20759491
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34695-32-4 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 4-hydroxy-4-methyloxane-2,6-dione |
| Standard InChI | InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 |
| Standard InChI Key | UWOCHZAKVUAJQJ-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)OC(=O)C1)O |
| Canonical SMILES | CC1(CC(=O)OC(=O)C1)O |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Identity and Structure
Basic Chemical Information
3-Hydroxy-3-methylglutaric anhydride is an organic compound characterized by its cyclic anhydride structure with a hydroxyl and methyl group at the 3-position. The compound has well-defined chemical identifiers and properties that distinguish it from related structures. The basic chemical information is detailed below:
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Empirical Formula: C6H8O4
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Molecular Weight: 144.13 g/mol
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CAS Number: 34695-32-4
The compound contains a cyclic anhydride functionality with a tertiary hydroxyl group and a methyl substituent at the same carbon position. This unique structural arrangement contributes to its chemical reactivity and biological properties.
Structural Features
The molecular structure of 3-hydroxy-3-methylglutaric anhydride contains a five-membered cyclic anhydride ring with carbonyl groups at positions 1 and 5. The distinctive feature is the presence of both a hydroxyl group and a methyl substituent at position 3, creating a tertiary alcohol functionality within the structure. This structural arrangement is crucial for its potential biological activity, particularly in relation to HMG-CoA reductase inhibition pathways. The hydroxyl group provides a site for hydrogen bonding interactions, while the cyclic anhydride structure offers potential reactivity toward nucleophiles, particularly in biological systems.
Physical and Chemical Properties
Physical Characteristics
3-Hydroxy-3-methylglutaric anhydride exists as an off-white to dark yellow solid at room temperature. The compound presents distinctive physical properties that influence its handling and applications in research settings. It exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere, which necessitates special storage conditions to maintain its stability and purity for experimental use .
Key Physicochemical Properties
The documented physicochemical properties of 3-hydroxy-3-methylglutaric anhydride provide crucial information for researchers working with this compound. The primary physical and chemical properties are compiled in the following table:
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | Off-white to dark yellow color |
| Melting Point | 97-99°C | Experimentally determined |
| Boiling Point | 315.2±35.0°C | Predicted value |
| Density | 1.360±0.06 g/cm³ | Predicted value |
| pKa | 13.11±0.20 | Predicted value |
| Solubility | Slightly soluble in acetone and methanol | Sonication may improve solubility |
| Stability | Hygroscopic | Requires special storage conditions |
These properties illustrate the relatively high melting point characteristic of compounds with hydrogen-bonding capability, a moderate predicted boiling point, and limited solubility in organic solvents .
Applications and Uses
Pharmaceutical Applications
3-Hydroxy-3-methylglutaric anhydride has been identified as a potentially valuable compound in pharmaceutical research, particularly in the development of hypocholesterolemic agents. The compound belongs to the class of 3-alkyl-3-hydroxyglutaric acids that have shown promise as HMG-CoA reductase inhibitors. This enzyme plays a crucial role in cholesterol biosynthesis, and its inhibition represents a significant therapeutic approach for managing hypercholesterolemia .
The compound's structural similarity to mevalonic acid and related metabolites positions it as a potential intermediate or precursor in the synthesis of statins and other cholesterol-lowering medications. Its specific stereochemistry and functional group arrangement provide a foundation for structure-activity relationship studies in the development of more effective hypocholesterolemic agents.
Research Applications
In biochemical research, 3-hydroxy-3-methylglutaric anhydride serves as a valuable tool for investigating metabolic pathways, particularly those involving HMG-CoA reductase. The compound may be used to study enzyme inhibition mechanisms, providing insights into how structural modifications affect binding affinity and inhibitory potency.
Additionally, isotopically labeled derivatives, such as 3-hydroxy-3-methylglutaric-d3 anhydride, offer valuable research tools for metabolic studies, allowing researchers to track the compound's fate in biological systems through mass spectrometry and other analytical techniques .
Metabolism and Biochemical Relevance
Metabolic Pathways
The biological relevance of 3-hydroxy-3-methylglutaric anhydride is closely linked to the metabolism of 3-hydroxy-3-methylglutaric acid, which is a known intermediate in several metabolic pathways. In bacterial systems, 3-hydroxy-3-methylglutaric acid has been extensively studied, revealing a metabolic pathway that involves conversion to 3-hydroxy-3-methylglutaryl-CoA through an ATP-dependent activation process .
Research with bacterial cultures has demonstrated that 3-hydroxy-3-methylglutaric acid metabolism proceeds through several steps:
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Activation to 3-hydroxy-3-methylglutaryl-CoA requiring ATP, CoA, and Mg²⁺
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Cleavage to acetoacetate and acetyl-CoA
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Further metabolism through the tricarboxylic acid cycle and glyoxylate bypass
While these studies focused on the acid form, the anhydride would likely hydrolyze to the acid in aqueous environments before entering similar metabolic pathways .
Biochemical Mechanism
As a potential HMG-CoA reductase inhibitor, 3-hydroxy-3-methylglutaric anhydride may function through mechanisms similar to established statin medications. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. Inhibitors typically bind to the enzyme's active site, preventing substrate binding and catalytic activity.
The specific structure of 3-hydroxy-3-methylglutaric anhydride, with its hydroxyl and methyl groups at the 3-position, may contribute to its binding affinity for the enzyme active site. In metabolic systems, the anhydride form would likely undergo hydrolysis to the acid form before interacting with enzymatic systems .
Derivatives and Related Compounds
Isotopically Labeled Derivatives
Isotopically labeled derivatives of 3-hydroxy-3-methylglutaric anhydride serve as important tools in metabolic and pharmacokinetic studies. The deuterated analog, 3-hydroxy-3-methylglutaric-d3 anhydride (CAS No. 115135-38-1), has been synthesized and characterized for such purposes. This compound has the molecular formula C6H5D3O4 and a molecular weight of 147.14 g/mol, containing three deuterium atoms replacing hydrogen atoms in the methyl group .
The SMILES notation for this deuterated derivative is [2H]C([2H])([2H])C1(O)CC(=O)OC(=O)C1, illustrating the specific positions of the deuterium labels. These stable isotope-labeled compounds are valuable in mass spectrometric analyses, allowing researchers to track metabolic pathways and quantify compounds with high precision .
Structurally Related Compounds
Several compounds share structural similarities with 3-hydroxy-3-methylglutaric anhydride, including:
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3-Methylglutaric anhydride, which lacks the hydroxyl group at the 3-position
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Citric acid anhydride, a related cyclic anhydride with different substituent patterns
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Mevalonolactone, a cyclic ester that shares metabolic pathways with 3-hydroxy-3-methylglutaric acid
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(R)-β-hydroxy-β-methyl-δ-valerolactone, a structurally related compound with potential biological activity
These related compounds often share similar reactivity patterns and may undergo comparable metabolic transformations in biological systems.
Research Methodology
Analytical Methods
Various analytical techniques can be employed to characterize and quantify 3-hydroxy-3-methylglutaric anhydride in research settings. In bacterial metabolism studies, paper chromatography of hydroxamates followed by ferric chloride (FeCl3) spray has been used to identify reaction products. Spectrophotometric analysis of hydroxamate-Fe3+ complexes, with an absorption maximum at 500 nm, provides a method for quantitative determination .
For modern analytical approaches, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy would likely provide more precise characterization of the compound and its metabolites. Isotopically labeled derivatives enable enhanced sensitivity and specificity in mass spectrometric analyses .
Experimental Considerations
When working with 3-hydroxy-3-methylglutaric anhydride in research settings, several experimental considerations should be noted:
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The compound's hygroscopic nature necessitates careful handling to prevent moisture exposure
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Solubility limitations may require sonication to achieve dissolution in solvents like acetone or methanol
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For metabolic studies, consideration of the anhydride's conversion to the acid form in aqueous environments is essential
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Biochemical assays involving the compound should control for pH effects, as both the anhydride hydrolysis and subsequent enzyme interactions can be pH-dependent
These considerations ensure experimental reproducibility and valid interpretation of results in biochemical and pharmaceutical research involving this compound.
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